Solimastat

Description

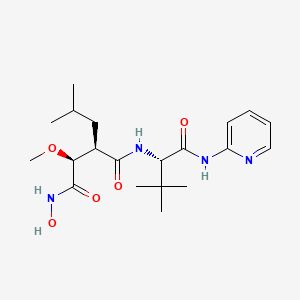

Structure

3D Structure

Properties

CAS No. |

226072-63-5 |

|---|---|

Molecular Formula |

C20H32N4O5 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(2R,3S)-N-[(2S)-3,3-dimethyl-1-oxo-1-(pyridin-2-ylamino)butan-2-yl]-N'-hydroxy-3-methoxy-2-(2-methylpropyl)butanediamide |

InChI |

InChI=1S/C20H32N4O5/c1-12(2)11-13(15(29-6)18(26)24-28)17(25)23-16(20(3,4)5)19(27)22-14-9-7-8-10-21-14/h7-10,12-13,15-16,28H,11H2,1-6H3,(H,23,25)(H,24,26)(H,21,22,27)/t13-,15+,16-/m1/s1 |

InChI Key |

WORSVFBVUCBRIP-VNQPRFMTSA-N |

SMILES |

CC(C)CC(C(C(=O)NO)OC)C(=O)NC(C(=O)NC1=CC=CC=N1)C(C)(C)C |

Isomeric SMILES |

CC(C)C[C@H]([C@@H](C(=O)NO)OC)C(=O)N[C@H](C(=O)NC1=CC=CC=N1)C(C)(C)C |

Canonical SMILES |

CC(C)CC(C(C(=O)NO)OC)C(=O)NC(C(=O)NC1=CC=CC=N1)C(C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BB 3644 BB-3644 BB3644 |

Origin of Product |

United States |

Molecular Pharmacology and Biochemical Mechanisms of Solimastat

Solimastat functions as an inhibitor of matrix metalloproteinases (MMPs) and TNF-α converting enzyme (TACE), exhibiting a broad spectrum of activity against these enzymes. wikipedia.orgwikipedia.org Its mechanism of action is characteristic of hydroxamate-based metalloproteinase inhibitors. nih.govfishersci.beuni.ludrugbank.com These inhibitors exert their effect by binding to the catalytic zinc atom located within the active site of the metalloproteinase enzyme. uni.ludrugbank.comnih.govchem960.com This interaction is crucial as the zinc ion is essential for the enzyme's proteolytic activity, and its chelation by the hydroxamate group effectively blocks the enzyme's function. uni.lufrontiersin.org MMPs themselves are a family of zinc-dependent endopeptidases responsible for the degradation of components within the extracellular matrix (ECM). nih.govchem960.comfrontiersin.orgebi.ac.uk Inhibitors like this compound are designed to interfere with this enzymatic activity, often targeting both the catalytic zinc and the adjacent S1' pocket within the enzyme's structure. frontiersin.org

Preclinical Research Methodologies and Findings

In Vitro Investigations of Solimastat's Biological Activities

In vitro studies are fundamental in the preclinical evaluation of a compound, allowing for controlled experiments to assess its direct effects on enzymes, cells, and biological processes.

Quantitative Enzyme Assays for MMP and TACE Inhibition (e.g., IC50, Ki data)

Quantitative enzyme assays are used to determine the potency of this compound in inhibiting the activity of specific enzymes, particularly MMPs and TACE. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters derived from these assays. IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. edx.orgwikipedia.orgplos.org Ki is a more intrinsic measure of inhibitor potency, representing the dissociation equilibrium constant of the enzyme-inhibitor complex. edx.orgwikipedia.orgncifcrf.gov

Cellular Assays for Evaluating Impact on Biological Processes (e.g., osteoclast formation)

Cellular assays are employed to investigate the effects of this compound on complex biological processes occurring within cells. One such process relevant to MMP activity is osteoclast formation. Osteoclasts are specialized cells responsible for bone resorption, and their excessive activity is implicated in various bone diseases. nih.govwikipedia.org

In vitro osteoclast formation assays typically involve culturing precursor cells, such as bone marrow-derived monocytes or the RAW 264.7 cell line, and inducing their differentiation into mature osteoclasts using factors like RANKL and M-CSF. nih.govpharmatest.comisciii.es The effect of this compound on the number and activity of differentiated osteoclasts can then be assessed. Methods for evaluating osteoclast formation and activity include staining for tartrate-resistant acid phosphatase (TRACP), an enzyme abundant in osteoclasts, and measuring the resorption of bone or bone-like surfaces in culture. pharmatest.comisciii.es While specific data on this compound's effects on osteoclast formation were not found in the provided snippets, MMP inhibitors have been investigated in this context due to the role of MMPs in bone remodeling.

Cell-Based Models for Studying Tumor Cell Invasion and Migration (e.g., in cancer research)

MMPs play a significant role in the extracellular matrix remodeling, which is crucial for tumor cell invasion and metastasis. medchemexpress.com Therefore, cell-based models are used to assess the ability of compounds like this compound to inhibit these processes.

Assays for studying tumor cell invasion and migration include the Boyden chamber assay, wound healing (scratch) assay, and transwell invasion assays. nih.govsigmaaldrich.comfrontiersin.org These assays measure the ability of cancer cells to move through a barrier (invasion) or into a scraped area on a cell monolayer (migration) in the presence or absence of the test compound. nih.govsigmaaldrich.comfrontiersin.org this compound has been mentioned in the context of inhibiting tumor cell migration and invasion in cell-based assays. googleapis.com Preclinical studies have implied that this compound had diminished toxicity compared to the structurally-related inhibitor Marimastat, which was also investigated for its activity against cancer. researchgate.netscg.ch

In Vitro Models for Assessing Anti-inflammatory Mechanisms

MMPs and TACE are involved in inflammatory processes. TACE, also known as ADAM17, is responsible for cleaving pro-TNF-α to its active form, TNF-α, a key pro-inflammatory cytokine. frontiersin.org MMPs can also contribute to inflammation by processing cytokines and chemokines. medchemexpress.com In vitro models are used to investigate the anti-inflammatory potential of this compound.

These models often involve stimulating immune cells, such as macrophages, with inflammatory triggers like lipopolysaccharide (LPS) and then assessing the production of pro-inflammatory mediators (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the presence of the compound. frontiersin.orgscirp.org While direct in vitro anti-inflammatory data for this compound were not detailed in the provided search results, the compound's inhibitory activity against TACE and certain MMPs suggests a potential to modulate inflammatory pathways. Studies on other anti-inflammatory agents in macrophage cell lines demonstrate the methodology used to assess the impact on cytokine secretion and other inflammatory markers. scirp.org

In Vivo Research Utilizing Animal Models

In vivo studies using animal models are essential to evaluate the efficacy and pharmacokinetics of a compound in a complex biological system, mimicking human disease conditions. ijrpc.com

Development and Application of Disease-Specific Animal Models for Preclinical Evaluation

Disease-specific animal models are developed to replicate key aspects of human diseases where MMP and TACE activity are implicated, such as arthritis, cancer, and cardiovascular diseases like aneurysms. researchgate.netmedchemexpress.comncats.iomdpi.comglobalresearchonline.net These models allow researchers to study the effects of this compound on disease progression, severity, and relevant biomarkers.

Murine Models of Cancer Progression and Metastasis

Murine models, particularly mice, are widely used in cancer research to study tumor growth, progression, and metastasis. amegroups.orgnih.govnih.govcrownbio.com These models include syngeneic models, genetically engineered mouse models (GEMMs), and xenograft models (such as patient-derived xenografts - PDX, and cell line-derived xenografts - CDX). amegroups.orgnih.govcrownbio.com Syngeneic models involve transplanting mouse tumor cells into immunocompetent mice of the same strain, allowing for the study of interactions with an intact immune system. amegroups.orgcrownbio.com GEMMs develop spontaneous tumors due to specific genetic alterations, mimicking human cancer development more closely. amegroups.orgnih.govcrownbio.comcrownbio.com Xenograft models involve implanting human cancer cells or tissues into immunocompromised mice. amegroups.orgnih.gov These models are employed to investigate the mechanisms driving metastasis and evaluate the effectiveness of therapies aimed at inhibiting metastatic spread. nih.govcrownbio.com While MMP inhibitors like this compound have been investigated for their potential role in inhibiting cancer progression and metastasis due to MMPs' involvement in these processes, specific detailed findings regarding this compound's effects in murine models of cancer progression and metastasis were not available in the provided search results. frontiersin.orgresearchgate.net

Animal Models of Vascular Remodeling (e.g., Abdominal Aortic Aneurysm, Cerebral Aneurysm)

Animal models are also crucial for studying vascular remodeling processes, including the formation and progression of abdominal aortic aneurysms (AAA) and cerebral aneurysms. nih.govmdpi.commdpi.comfrontiersin.org Various methods are used to induce aneurysms in animals, such as the infusion of Angiotensin II, enzymatic digestion with elastase, or the application of calcium chloride. nih.govmdpi.comfrontiersin.org Mouse models, including those with genetic modifications like Apolipoprotein E deficiency (ApoE−/−), are commonly used to study AAA and the effects of potential therapeutic agents on vascular wall properties and aneurysm development. mdpi.com These models allow for the assessment of changes in vessel diameter, wall thickness, and extracellular matrix composition. mdpi.com While MMPs are known to play a role in the degradation of the extracellular matrix in the vascular wall, contributing to aneurysm formation and expansion, specific detailed findings regarding this compound's effects in animal models of vascular remodeling, such as AAA or cerebral aneurysm, were not available in the provided search results. nih.govmdpi.commdpi.comfrontiersin.org

Exploration in Animal Models of Neurological Disorders

Animal models are increasingly utilized to investigate the mechanisms underlying neurological disorders and evaluate potential therapeutic interventions. rutgers.edumdpi.comoaepublish.commdpi.com These models aim to replicate key pathological features of diseases such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. mdpi.comoaepublish.comeurekalert.org Various approaches are used to create these models, including genetic modifications to mimic inherited forms of diseases or the administration of neurotoxins to induce specific pathological changes. oaepublish.comeurekalert.org Murine models are frequently employed, and more complex models like genetically engineered pigs or chimeric brain models (incorporating human cells into animal brains) are also being developed to better understand human brain disorders. rutgers.eduoaepublish.com While MMPs have been implicated in some neurological processes and pathologies, specific detailed findings regarding this compound's exploration or effects in animal models of neurological disorders were not available in the provided search results. mdpi.comeurekalert.org

Assessment of Preclinical Efficacy and Pharmacodynamic Responses in Disease Models

The assessment of preclinical efficacy and pharmacodynamic responses in disease models is a critical step in drug development. nih.govfrontiersin.orggoogleapis.combiocytogen.com Efficacy studies evaluate a compound's ability to produce a desired therapeutic effect in an animal model of the disease. nih.gov Pharmacodynamic studies examine the biochemical and physiological effects of a compound and its mechanism of action within the body. frontiersin.orggoogleapis.combiocytogen.com These assessments often involve measuring disease markers, evaluating functional outcomes, and analyzing changes at the cellular and molecular levels. frontiersin.orgbiocytogen.com Pharmacokinetic/pharmacodynamic (PK/PD) modeling can be used to integrate data on drug concentrations and responses to understand the relationship between exposure and effect. frontiersin.org While preclinical efficacy and pharmacodynamic studies are standard practice for investigating compounds like MMP inhibitors in relevant disease models, specific detailed findings regarding this compound's preclinical efficacy or pharmacodynamic responses in the aforementioned animal models were not available in the provided search results. amegroups.orgnih.govnih.govmdpi.com

Investigative Methodologies in Animal Studies (e.g., systemic treatment approaches)

Investigative methodologies in animal studies encompass the various techniques and approaches used to administer compounds and assess their effects. Systemic treatment approaches, where a compound is administered in a way that allows it to circulate throughout the body (e.g., intravenously, orally, subcutaneously), are commonly used to evaluate systemic exposure and potential therapeutic effects on widespread or distant disease sites. nih.govfrontiersin.orgnih.gov The choice of administration route and treatment regimen depends on the compound's properties, the disease model, and the research question. frontiersin.org While systemic treatment is a common methodology in preclinical animal studies investigating potential therapies for cancer, vascular diseases, and neurological disorders, specific details regarding the investigative methodologies, such as systemic treatment approaches, used in studies involving this compound in the outlined animal models were not available in the provided search results. nih.gov

Computational and Structural Biology Insights into Solimastat

Molecular Docking Studies

Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand when bound to a protein target and to estimate the binding affinity nih.govmdpi.com. For metalloproteinase inhibitors, docking studies aim to understand how the inhibitor fits into the catalytic domain and interacts with key residues, particularly the catalytic zinc ion.

A defining feature of hydroxamate inhibitors like Solimastat is their strong interaction with the catalytic Zn2+ ion in the active site of metalloproteinases nih.govfrontiersin.orgrsc.org. The hydroxamate group typically forms a bidentate coordination complex with the zinc ion researchgate.net. In MMP-9, the catalytic center contains a Zn2+ ion coordinated by three histidine residues (His401, His405, and His411) and a crucial glutamic acid residue (Glu402) nih.govfrontiersin.orgresearchgate.net. Hydroxamate inhibitors displace the catalytic water molecule and directly interact with the Zn2+. frontiersin.orgresearchgate.net. Beyond the zinc interaction, docking studies predict hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues lining the active site pockets nih.govfrontiersin.orgresearchgate.net. For instance, interactions with residues in the S1' pocket are crucial for determining the selectivity among different MMP subtypes rsc.orgnih.govunipi.it. Specific residues involved in binding can vary depending on the particular MMP and the inhibitor's structure, but common interacting residues in MMP-9 include those in the vicinity of the catalytic zinc and within the S1' subsite nih.govfrontiersin.orgresearchgate.net.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of protein-ligand complexes over time, complementing the static snapshots obtained from docking studies nih.govrsc.orgnih.gov. MD simulations allow for the analysis of conformational changes in both the protein and the ligand, as well as the stability of the complex in a dynamic environment nih.govnih.gov.

While specific MD simulation studies on this compound were not prominently found, research on other MMP inhibitors, particularly hydroxamates, demonstrates the utility of this technique in assessing complex stability nih.govrsc.orgnih.gov. MD simulations track parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the stability of the protein backbone and the flexibility of specific residues upon inhibitor binding nih.gov. A stable complex is typically indicated by low RMSD values over the simulation period nih.gov. MD simulations can also reveal how the inhibitor's binding affects the conformational dynamics of the active site and surrounding loops nih.gov. Analysis of hydrogen bond formation and water molecule interactions within the binding site during the simulation provides a more comprehensive picture of the binding interface than docking alone nih.gov. Studies on other MMP-9 inhibitors using MD simulations have shown stable binding within the active site, confirming interactions predicted by docking and providing insights into the dynamic nature of these interactions nih.govnih.gov.

Quantum Mechanical Calculations for Inhibitor Design Principles

Quantum mechanical (QM) calculations provide a more accurate description of the electronic structure and interactions within the active site, particularly for the metal center and the coordinating ligands rsc.orgwayne.edu. While computationally more intensive than docking or classical MD, QM methods are valuable for understanding the nature of the interactions between the inhibitor's zinc-binding group and the catalytic metal ion, as well as for refining inhibitor design principles rsc.orgwayne.edunih.gov.

QM calculations can help determine the optimal coordination geometry around the zinc ion and assess the strength of the interactions formed by the inhibitor's chelating group rsc.orgwayne.edu. For hydroxamate inhibitors like this compound, QM methods can provide detailed information about the electronic configuration of the Zn-hydroxamate bond and the charge distribution within the active site rsc.orgwayne.edu. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are often employed to study the active site region using QM methods while treating the rest of the protein and solvent with less computationally expensive molecular mechanics methods rsc.orgwayne.edunih.govnih.gov. These calculations can provide insights into the catalytic mechanism of MMPs and how inhibitors interfere with this process, aiding in the rational design of inhibitors with improved potency and specificity rsc.orgwayne.edunih.gov.

Application of Deep Learning and In Silico Screening Approaches for Metalloproteinase Inhibitor Discovery

Deep learning and other in silico screening approaches have emerged as powerful tools in the discovery and design of new metalloproteinase inhibitors nih.govfrontiersin.orgmdpi.comaging-us.commdpi.com. These methods can rapidly screen large databases of compounds to identify potential inhibitors based on predicted binding affinity or other relevant properties.

Chemical Synthesis and Structural Analogs for Research

Methodologies for the Chemical Synthesis of Solimastat

While specific detailed synthetic routes for this compound are not extensively detailed in the immediately available literature, the synthesis of hydroxamate-based MMP inhibitors, in general, often involves the formation of the characteristic hydroxamic acid functional group and the construction of the peptide or peptidomimetic backbone. Hydroxamic acids are known for their ease of synthesis and their strong affinity for the zinc ion, making them a common zinc-binding group (ZBG) in early MMP inhibitors. mdpi.com General chemical synthesis methodologies can involve various coupling reactions to assemble the molecular framework, followed by the introduction of the hydroxamic acid moiety, often through reactions involving hydroxylamine (B1172632) or its derivatives. mdpi.comtandfonline.com The synthesis of complex organic molecules like this compound typically involves a sequence of carefully controlled reactions, potentially utilizing protecting groups and specific catalysts to achieve the desired stereochemistry and yield. The mention of 1-hydroxybenzotriazole (B26582) in relation to the chemical synthesis of compounds including this compound suggests its potential use as a coupling agent in peptide synthesis or related reactions. justdial.com

Design and Exploration of Structurally Related Analogs of this compound

The design and exploration of structural analogs of this compound are driven by the need to understand how modifications to the molecular structure influence its inhibitory activity, selectivity towards specific MMP subtypes, and other pharmacological properties. This process is guided by Structure-Activity Relationship (SAR) investigations.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for establishing the link between the chemical structure of a molecule and its biological activity. gardp.orgwikipedia.orgcollaborativedrug.comcreative-proteomics.com For MMP inhibitors like this compound, SAR investigations aim to identify which parts of the molecule are essential for binding to the enzyme's active site, particularly the catalytic zinc ion and the surrounding pockets (e.g., S1', S2'). frontiersin.org By systematically modifying different parts of the this compound structure and testing the resulting analogs for their inhibitory activity against various MMPs, researchers can gain insights into the structural features that contribute to potency and selectivity.

Early broad-spectrum hydroxamate MMP inhibitors, while potent, often lacked selectivity among the numerous MMP subtypes, leading to undesirable side effects. mdpi.comtandfonline.comsci-hub.se SAR studies have been instrumental in addressing this challenge. For instance, modifications to the substituent group (R1) adjacent to the hydroxamate zinc-binding group have been shown to significantly influence selectivity towards different MMPs. mdpi.com Varying the length and nature of alkyl chains or introducing different substituents can alter the binding interactions within the enzyme's S1' pocket, thereby modulating the inhibitory profile. mdpi.com

Detailed research findings from SAR studies on hydroxamate inhibitors have revealed that the specific interactions with residues in the active site pockets, beyond just the zinc chelation, are critical for achieving selectivity. frontiersin.orgresearchgate.net For example, the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the S1', S2', and other subsites can be optimized through targeted structural modifications. frontiersin.orgresearchgate.net

Illustrative Data Table: Impact of R1 Group Modification on Hypothetical MMP Inhibitor Activity (Based on general hydroxamate SAR principles)

| Analog Structure (R1 Group) | Inhibition (IC50 vs MMP-X) | Inhibition (IC50 vs MMP-Y) | Selectivity (MMP-Y/MMP-X) |

| Small Alkyl Chain | 100 nM | 500 nM | 5 |

| Medium Alkyl Chain | 50 nM | 100 nM | 2 |

| Aromatic Group | 200 nM | 50 nM | 0.25 |

| Substituted Aromatic Group | 30 nM | 90 nM | 3 |

Research continues to explore modifications within the hydroxamate class to improve properties such as selectivity, potency, and pharmacokinetic profiles. This involves synthesizing hydroxamate analogs with variations in the non-hydroxamate portion of the molecule, including changes to the peptide backbone or the introduction of novel substituents designed to interact favorably with specific MMP active sites. mdpi.comresearchgate.netjmb.or.kr

Beyond the hydroxamate class, significant efforts have been directed towards developing novel chemical entities that inhibit MMPs using different zinc-binding groups or mechanisms. tandfonline.comsci-hub.sefrontiersin.org The limitations of hydroxamates, particularly their potential for broad-spectrum activity and associated side effects, have spurred the search for alternatives. mdpi.comtandfonline.comsci-hub.se Novel classes of MMP inhibitors have been developed utilizing diverse scaffolds and zinc-binding groups such as carboxylic acids, sulfhydryl groups, and heterocyclic systems. tandfonline.comfrontiersin.org

Examples of novel chemical entities include inhibitors based on imidazole (B134444) and thiazole (B1198619) carboxylic acid scaffolds, which have shown promising MMP-inhibiting effects, in some cases superior to corresponding hydroxamate derivatives for specific MMPs like MMP-2. frontiersin.org These non-hydroxamate inhibitors can offer improved selectivity profiles and potentially overcome some of the pharmacokinetic challenges associated with hydroxamates. tandfonline.comsci-hub.sefrontiersin.org The development of these novel entities often leverages insights gained from SAR studies on existing inhibitors, as well as structure-based drug design approaches utilizing crystallographic data of MMP-inhibitor complexes. frontiersin.orgresearchgate.netconsensus.appacs.org

The ongoing development of novel MMP inhibitors, both within and beyond the hydroxamate class, underscores the continued interest in targeting MMPs for therapeutic purposes and the importance of chemical synthesis and structural exploration in this field.

Broader Academic Implications and Future Research Directions

Re-evaluation and Refinement of Metalloproteinases and TACE as Therapeutic Targets

The initial clinical failures of broad-spectrum MMP inhibitors, including the premature termination of Solimastat's clinical evaluation due to musculoskeletal toxicity, highlighted critical challenges in targeting these enzymes. researchgate.net This has led to a re-evaluation of how metalloproteinases and TACE are approached as therapeutic targets.

A major challenge has been the lack of specificity of early inhibitors, which targeted multiple MMP family members. aacrjournals.orgplos.orgdovepress.comdovepress.comnih.gov This broad inhibition was associated with severe side effects, such as musculoskeletal syndrome (MSS), which was observed with this compound and other hydroxamate-based inhibitors like Marimastat and Batimastat. researchgate.netplos.orgdovepress.comdovepress.com The understanding has evolved to recognize that individual MMPs and TACE have distinct and sometimes opposing roles in biological processes and diseases. aacrjournals.orgdovepress.comnih.govkuleuven.be For instance, while some MMPs promote tumor progression, others may have protective functions. aacrjournals.orgdovepress.comnih.gov Therefore, future research needs to focus on developing highly selective inhibitors that target only the specific metalloproteinases or TACE isoforms implicated in a particular disease, minimizing off-target effects and toxicity. plos.orgdovepress.comnih.govtandfonline.com The development of selective inhibitors is challenging due to the high structural homology within the MMP family. nih.gov

Research continues to reveal the complex and multifaceted roles of metalloproteinases and TACE beyond simple extracellular matrix degradation. jove.comannualreviews.org These enzymes are involved in processing a wide range of substrates, including cytokines, growth factors, receptors, and cell adhesion molecules, thereby influencing cell signaling, inflammation, immunity, and tissue remodeling in intricate ways. kuleuven.benih.govnih.govrsdjournal.org A deeper understanding of these roles in various physiological and pathological contexts is crucial for identifying which specific enzymes are the most relevant and beneficial targets for therapeutic intervention in different diseases. nih.govkuleuven.be For example, TACE is involved in shedding TNF-α and EGFR ligands, which are relevant in inflammatory conditions like psoriasis. plos.org MMPs also play roles in wound healing and dental adhesion. nih.govrsdjournal.orgmdpi.com

Advanced Preclinical Methodologies for Next-Generation Metalloproteinase Inhibitor Development

The limitations of traditional preclinical models in predicting clinical outcomes for MMP inhibitors have spurred the development and refinement of more advanced methodologies. annualreviews.orgnih.govresearchgate.net

Two-dimensional (2D) cell culture systems often fail to recapitulate the complexity of the in vivo microenvironment, including cell-cell and cell-extracellular matrix interactions, and the spatial organization of tissues. jove.comnih.govnih.govspandidos-publications.com This can lead to discrepancies in observed cellular behavior and responses to inhibitors compared to the in vivo situation. jove.comnih.govspandidos-publications.com Advanced in vitro systems, such as 3D cell culture models (e.g., spheroids, hydrogels) and co-culture systems incorporating different cell types (e.g., cancer cells with stromal or immune cells), offer a more physiologically relevant context for studying metalloproteinase and TACE activity and evaluating inhibitor efficacy and specificity. jove.comnih.govnih.govspandidos-publications.comfrontiersin.org These models can better mimic the tumor microenvironment or inflammatory tissue conditions, providing more predictive data for in vivo studies. spandidos-publications.comfrontiersin.org For instance, 3D culture can influence MMP activity and drug resistance. nih.govnih.govspandidos-publications.com

While animal models remain essential for preclinical research, their limitations in fully mimicking human disease complexity and drug response have been recognized. annualreviews.orgnih.govresearchgate.net Differences in genome, metabolism, and immunity between species, particularly mice and humans, can contribute to the poor translation of preclinical findings. aacrjournals.organnualreviews.org Future research focuses on refining existing animal models and developing new, more translational models that better reflect human pathophysiology. kuleuven.beannualreviews.orgnih.gov This includes utilizing genetically engineered models, patient-derived xenografts, and larger animal models that may more closely resemble human disease progression and response to therapy. annualreviews.orgnih.gov The goal is to enhance the predictivity of preclinical studies, reducing the attrition rate of drug candidates in clinical trials. annualreviews.orgnih.govresearchgate.net Studies in animal models have provided insights into the potential efficacy of MMP inhibitors in various conditions, but translating these findings to the clinic has been challenging. plos.orgdovepress.comnih.govnih.govresearchgate.net

Exploration of Unexplored Therapeutic Applications and Mechanistic Research Pathways

The improved understanding of metalloproteinase and TACE biology, coupled with the development of more selective inhibitors and advanced preclinical models, opens avenues for exploring previously unexplored therapeutic applications and mechanistic research pathways for compounds like this compound or next-generation inhibitors. This could involve investigating their potential in a wider range of diseases where specific metalloproteinases or TACE isoforms play a critical role, beyond the initial focus on cancer and arthritis. kuleuven.beresearchgate.netresearchgate.net Furthermore, research into novel mechanisms of inhibition, such as targeting exosites or utilizing allosteric modulation, is ongoing to achieve greater selectivity and improve therapeutic outcomes. plos.orgnih.govtandfonline.comfrontiersin.org The potential for combining metalloproteinase or TACE inhibition with other therapeutic modalities, such as immunotherapy, is also an active area of investigation, particularly in the context of modulating the tumor microenvironment or inflammatory responses. nih.gov

This compound is a chemical compound that has been investigated for its potential therapeutic applications, primarily as an inhibitor of matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE). These enzymatic activities are implicated in various pathological processes, including inflammation and tissue remodeling.

Investigation of this compound's Potential in Other Inflammatory or Tissue Remodeling-Related Pathologies this compound, a broad-spectrum matrix metalloproteinase inhibitor (MMPI) and TACE inhibitor, was explored as a potential treatment for conditions beyond its initial development focus. British Biotech was investigating this compound for inflammatory bowel diseases and rheumatoid arthritisncats.io. Excessive or poorly regulated MMP activity is a known pathogenic factor in diseases involving extracellular matrix degradation or remodelingnih.gov. This compound, along with other hydroxamate-based MMP inhibitors like batimastat, marimastat, and prinomastat, has been investigated for its ability to inhibit MMP activity and preserve the extracellular matrix (ECM)mdpi.com. This suggests potential relevance in conditions where ECM degradation is a key feature.

Research indicates that MMP inhibitors, including this compound, have been considered in the context of diseases like restenosis, cerebral hemorrhage, and multiple sclerosis, where MMPs are believed to be involved nih.gov. The role of MMP inhibitors is also considered crucial in preventing the breakdown of elastin (B1584352) in conditions like aneurysms mdpi.com. Preclinical studies have explored the use of other MMP inhibitors in animal models of abdominal aortic aneurysm (AAA), a condition characterized by ECM degradation and remodeling, although this compound itself had not been studied in this specific context according to one review nih.gov.

Inflammation plays a significant role in various diseases, and TACE, which this compound inhibits, is involved in the production of TNF-alpha, a key pro-inflammatory cytokine researchgate.netresearchgate.net. This suggests a potential for this compound in other inflammatory diseases.

Preclinical Strategies for Combinatorial Research with Other Investigational Agents The concept of combination therapy is a significant area of preclinical research, aiming to achieve synergistic effects or overcome limitations of single-agent treatments. While specific preclinical strategies for combining this compound with other investigational agents are not extensively detailed in the provided search results, the broader context of MMP inhibitors and inflammatory disease research offers insights into potential approaches.

Preclinical studies involving other MMP inhibitors have explored combinations. For instance, prinomastat, another MMP inhibitor, showed preclinical animal anticancer efficacy, including synergy with paclitaxel (B517696) and carboplatin (B1684641) researchgate.net. This suggests that combining MMP inhibitors like this compound with cytotoxic agents could be a strategy in relevant disease models.

In the context of tissue remodeling and fibrosis, which involves complex pathways, combination therapies targeting multiple pathological pathways like ECM degradation, inflammation, and vascular remodeling are being explored, often utilizing delivery systems like nanoparticles mdpi.com. This indicates that this compound, with its MMP and TACE inhibitory activities, could potentially be part of a multi-modal approach in preclinical studies for such conditions.

Furthermore, research in inflammatory diseases and cancer highlights the investigation of combination therapies involving agents with different mechanisms of action. For example, in cancer research, combining targeted therapies with chemotherapy or other modalities is a common preclinical strategy nih.govglobalresearchonline.net. Given this compound's role in inhibiting enzymes involved in inflammation and tissue degradation, preclinical studies could investigate its combination with anti-inflammatory agents, immunomodulators, or agents targeting specific cell signaling pathways involved in the pathology of interest. The aim of such combinations would be to enhance efficacy, reduce the required dose of individual agents, or mitigate potential side effects.

The development of targeted therapies and the understanding of complex disease pathways underscore the rationale for exploring combinatorial approaches in preclinical research involving compounds like this compound nih.govnovartis.com.

Compound Information

| Compound Name | PubChem CID |

| This compound | 149124 |

Q & A

Q. How to ensure reproducibility in this compound’s preclinical efficacy studies?

- Methodological Answer : Publish raw data (e.g., tumor volumes, survival curves) in supplementary files. Adopt ARRIVE guidelines for animal studies, including blinding during outcome assessment and explicit exclusion criteria. Share protocols on repositories like Protocols.io to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.